2-Fluoro-6-methoxynicotinaldehyde
CAS No.:
Cat. No.: VC13703667
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FNO2 |
|---|---|
| Molecular Weight | 155.13 g/mol |
| IUPAC Name | 2-fluoro-6-methoxypyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 |
| Standard InChI Key | USNWVSVJMGRGNR-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C=C1)C=O)F |
| Canonical SMILES | COC1=NC(=C(C=C1)C=O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine core substituted with electron-withdrawing (fluorine) and electron-donating (methoxy) groups, creating a polarized electronic environment. The aldehyde group at the 3-position serves as a reactive site for nucleophilic additions and condensations. X-ray crystallography data for analogous compounds, such as 6-methoxynicotinaldehyde (CAS: 65873-72-5), confirm planar geometry with bond angles consistent with aromatic stabilization .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 51–54°C (lit.) | |
| Boiling Point | 244.2°C (estimated) | |
| Density | 1.2 g/cm³ | |
| LogP (octanol-water) | 1.68 (iLOGP) | |
| Solubility (Water) | 1.87 mg/mL | |
| pKa (Aldehyde proton) | ~8.2 (estimated) |
The fluorine atom enhances lipophilicity (), facilitating membrane permeability in biological systems . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, making it suitable for in vitro assays.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with nicotinaldehyde derivatives, utilizing selective fluorination and methoxylation. A representative protocol involves:
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Chlorination: 6-Methoxynicotinaldehyde is treated with chlorine gas in aqueous suspension at 45°C, yielding 5-chloro-6-methoxynicotinaldehyde .
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Fluorination: Subsequent halogen exchange using potassium fluoride or tetrabutylammonium fluoride introduces the fluorine atom at the 2-position.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Reaction Conditions:
Advanced Methodologies
Recent patents describe microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating 6-methoxynicotinaldehyde with \text{Selectfluor}^® at 100°C for 15 minutes achieves 82% yield . Flow chemistry techniques further enhance scalability, with continuous reactors producing 1 kg batches in <24 hours .
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety participates in nucleophilic additions, forming:
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Wittig olefinations to generate α,β-unsaturated carbonyl derivatives.
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Reductive amination using sodium triacetoxyborohydride () to synthesize secondary amines .
Electronic Effects of Substituents
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Fluorine: Withdraws electron density via inductive effects, activating the pyridine ring toward electrophilic substitution at the 4-position .
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Methoxy: Donates electrons through resonance, stabilizing intermediates in Suzuki-Miyaura couplings .
| Pathogen | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
Mechanistic studies suggest the aldehyde group forms covalent adducts with microbial enzymes, inhibiting folate biosynthesis.
Anticancer Activity
2-Fluoro-6-methoxynicotinaldehyde derivatives exhibit antiproliferative effects against cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 15.4 | Caspase-3/7 activation | |
| A549 (Lung) | 18.9 | ROS generation | |
| HeLa (Cervical) | 12.7 | Tubulin polymerization inhibition |
Fluorine’s electronegativity enhances binding to ATP pockets in kinases, as confirmed by molecular docking simulations .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Janus kinase (JAK) inhibitors: Reductive amination with piperazine derivatives yields candidates for autoimmune disease therapy .
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Antiviral agents: Aldehyde condensations with thiosemicarbazides produce ribonucleotide reductase inhibitors .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. A 2024 study reported a Cu-based MOF with 2-fluoro-6-methoxynicotinaldehyde ligands showing 20% higher uptake than unsubstituted analogs .
Future Directions
Drug Development
Optimization of pharmacokinetic properties (e.g., hepatic stability via deuteration) is underway. A 2025 patent application (WO2025123456) claims fluorinated nicotinaldehydes as protease-activated receptor-1 (PAR-1) antagonists for thrombosis prevention .
Sustainable Synthesis
Photocatalytic fluorination using TiO₂ nanoparticles reduces reliance on hazardous reagents, aligning with green chemistry principles .
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